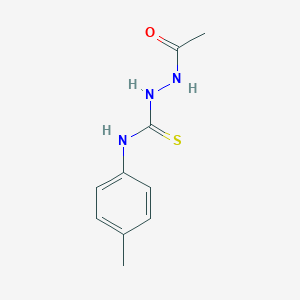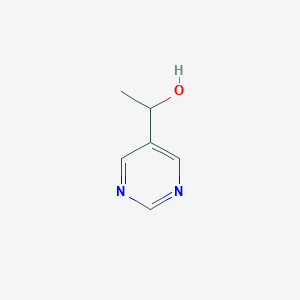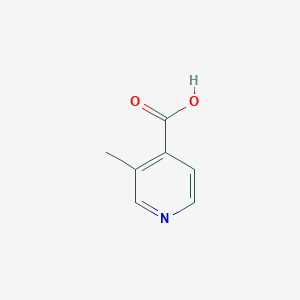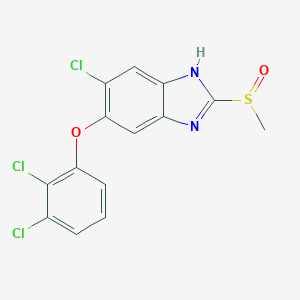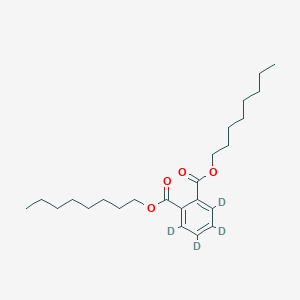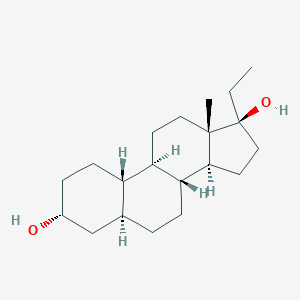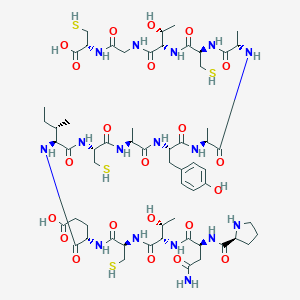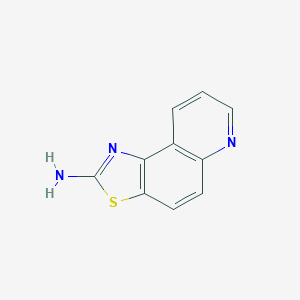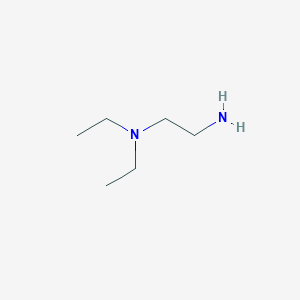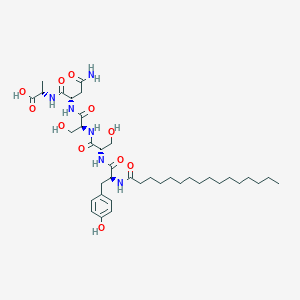
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine (Pal-SSAA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Pal-SSAA is a synthetic peptide that is composed of six amino acids, including tyrosine, serine, asparagine, and alanine. This peptide has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine exerts its biological effects by binding to specific receptors on the cell surface. It has been shown to bind to toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the inflammatory response. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Effets Biochimiques Et Physiologiques
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to reduce oxidative stress and increase antioxidant activity. Additionally, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has several advantages for lab experiments, including its stability and ease of synthesis. It has also been shown to have low toxicity and high specificity for its target receptors. However, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another future direction is to study the potential use of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine in combination with other drugs for cancer therapy. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have synergistic effects with other drugs, and this combination therapy may improve cancer treatment outcomes. Finally, future research could focus on the development of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine analogs with improved pharmacological properties, such as increased stability and bioavailability.
Conclusion:
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine is a promising peptide with potential therapeutic applications in various fields, including cancer therapy and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could focus on its potential use in combination therapy and the development of analogs with improved pharmacological properties.
Méthodes De Synthèse
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in solution using coupling reagents.
Applications De Recherche Scientifique
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
145671-08-5 |
|---|---|
Nom du produit |
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine |
Formule moléculaire |
C38H62N6O11 |
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H62N6O11/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(49)41-28(21-26-17-19-27(47)20-18-26)35(51)43-31(24-46)37(53)44-30(23-45)36(52)42-29(22-32(39)48)34(50)40-25(2)38(54)55/h17-20,25,28-31,45-47H,3-16,21-24H2,1-2H3,(H2,39,48)(H,40,50)(H,41,49)(H,42,52)(H,43,51)(H,44,53)(H,54,55)/t25-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
JEAQWISLKGHURS-YBVOJSTASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Autres numéros CAS |
145671-08-5 |
Séquence |
YSSNA |
Synonymes |
N-palmitoyl-Tyr-Ser-Ser-Asn-Ala N-palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine PTSSAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



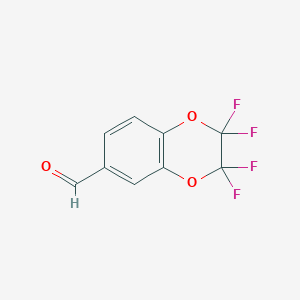
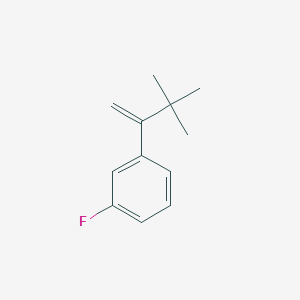
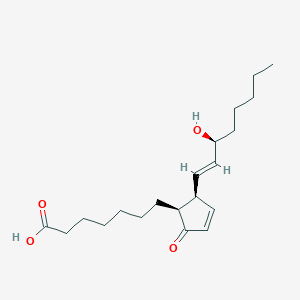
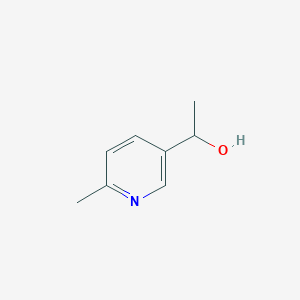
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
